molecular formula C18H20N4O2S B2655988 N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide CAS No. 1105247-70-8

N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2655988
M. Wt: 356.44
InChI Key: AYXYKNXIRDZQJB-UHFFFAOYSA-N
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Description

N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of pyridazine derivatives and has been synthesized using various methods.

Scientific Research Applications

Cardiotonic Activity

  • Robertson et al. (1986) discovered that certain lactam analogues, including compounds related to N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, exhibited potent positive inotropic effects in dogs. These compounds significantly increased cardiac contractility, showcasing their potential as cardiotonic agents (Robertson et al., 1986).

Antimicrobial Activity

  • El-Hashash et al. (2014) utilized 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, structurally similar to the compound , to create a series of pyridazinones and thiazoles. They explored their antimicrobial activities, suggesting the potential use of these compounds in antimicrobial applications (El-Hashash et al., 2014).

Neuroprotective and Cognitive Enhancement Properties

  • Hudkins et al. (2011) identified a pyridazin-3-one derivative as a potent histamine H3 receptor inverse agonist with potential application in treating attentional and cognitive disorders. This suggests that compounds with similar structural features might have neuroprotective or cognitive-enhancing properties (Hudkins et al., 2011).

Antiallergic Agents

  • Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed potent antiallergic properties. This indicates that compounds with indole and pyridine structures, similar to N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, could be effective in developing new antiallergic drugs (Menciu et al., 1999).

Antinociceptive Activity

  • Doğruer et al. (2000) explored derivatives of pyridazinone for their antinociceptive (pain-relieving) activities, suggesting that similar compounds could have potential applications in pain management (Doğruer et al., 2000).

Imaging and Diagnostic Applications

  • Cheung et al. (2014) developed a synthesis for a TSPO ligand, a pyridazinoindole derivative, indicating potential applications in imaging, particularly for diagnosing conditions like neuroinflammation and cancer (Cheung et al., 2014).

properties

IUPAC Name

N-[6-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-13(23)19-16-8-9-17(21-20-16)25-12-4-7-18(24)22-11-10-14-5-2-3-6-15(14)22/h2-3,5-6,8-9H,4,7,10-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYKNXIRDZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

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